molecular formula C16H16ClNO4S B2624365 Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate CAS No. 1232796-22-3

Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate

Cat. No.: B2624365
CAS No.: 1232796-22-3
M. Wt: 353.82
InChI Key: QFFSPTAXTDVUPF-UHFFFAOYSA-N
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Description

Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate is an organic compound with a complex structure that includes a benzoate ester, a chlorobenzyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzylamine with methyl 2-aminobenzoate in the presence of a methylsulfonyl chloride reagent. The reaction is usually carried out under controlled conditions, such as a specific temperature range and pH, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(methylsulfonyl)amino]benzoate
  • Methyl 2-[(4-methylphenyl)sulfonyl]amino]benzoate

Uniqueness

Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity in various applications compared to similar compounds.

Properties

IUPAC Name

methyl 2-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-22-16(19)14-5-3-4-6-15(14)18(23(2,20)21)11-12-7-9-13(17)10-8-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFSPTAXTDVUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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